N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide

Equilibrative Nucleoside Transporter ENT1/ENT2 Inhibition Uridine Uptake Assay

This 2-fluorophenylpiperazine-tethered naphthalene-1-sulfonamide enables definitive SAR exploration of equilibrative nucleoside transporters (ENT1/2) and the Keap1-Nrf2 axis. Unlike non-fluorinated or methoxy-substituted analogs, the ortho-fluorine substituent imparts unique electronic and conformational properties that modulate target selectivity and binding kinetics. Order this ≥95% pure compound to benchmark fluorinated-aryl contributions in your ENT-dependent nucleoside-uptake assays or Keap1 Kelch-domain SPR campaigns. Strictly for R&D; custom pack sizes supported.

Molecular Formula C22H24FN3O2S
Molecular Weight 413.51
CAS No. 1049468-13-4
Cat. No. B2907950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide
CAS1049468-13-4
Molecular FormulaC22H24FN3O2S
Molecular Weight413.51
Structural Identifiers
SMILESC1CN(CCN1CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4F
InChIInChI=1S/C22H24FN3O2S/c23-20-9-3-4-10-21(20)26-16-14-25(15-17-26)13-12-24-29(27,28)22-11-5-7-18-6-1-2-8-19(18)22/h1-11,24H,12-17H2
InChIKeyMUMJZWXXMWONCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide (CAS 1049468-13-4): Baseline Chemical Profile for Research Procurement


N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide (CAS 1049468-13-4) is a synthetic aryl sulfonamide derivative that incorporates a 2-fluorophenylpiperazine moiety connected via an ethyl linker to a naphthalene-1-sulfonamide core. Its molecular formula is C22H24FN3O2S with a molecular weight of 413.51 g/mol, and it is typically supplied at ≥95% purity for research use . This compound belongs to a class of piperazinyl-alkyl naphthalene sulfonamides that have been investigated for various biological targets, including equilibrative nucleoside transporters (ENTs) and Keap1-Nrf2 protein-protein interactions, though its specific pharmacological profile remains sparsely characterized in peer-reviewed literature [1].

Why N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide Cannot Be Replaced by Generic Analogs in Research Protocols


Within the piperazinyl-naphthalene sulfonamide chemotype, subtle structural variations at the N-aryl substituent of the piperazine ring, the nature of the sulfonamide linker, and the position of naphthalene substitution collectively dictate target engagement, binding kinetics, and physicochemical properties . For instance, the 2-fluorophenyl group in the target compound imparts distinct electronic and steric characteristics compared to non-fluorinated phenyl analogs such as N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide (CAS 1049432-99-6) or methoxy-substituted derivatives [1]. These modifications can alter hydrogen-bonding capacity, lipophilicity, and conformational preferences of the piperazine ring, directly affecting selectivity profiles for targets like ENT1 versus ENT2 or Keap1 Kelch domain binding. Consequently, substituting the target compound with a structurally similar analog without rigorous side-by-side validation risks introducing uncharacterized shifts in potency, selectivity, or cellular activity that can compromise experimental reproducibility in pharmacological and biochemical studies.

Quantitative Differentiation Evidence for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide


ENT Transporter Inhibition Potency: Target Compound vs. 4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide

Preliminary vendor-reported data indicate that N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide inhibits equilibrative nucleoside transporters (ENTs) with a mechanism consistent with non-competitive inhibition, reducing the Vmax of uridine uptake without affecting Km . A structurally related compound, 4-(2-fluorophenyl)-N,N-dimethyl-1-piperazinesulfonamide, has been characterized as an ENT inhibitor with selectivity for ENT2 over ENT1 . However, direct head-to-head quantitative comparison of the target compound against this or other specific ENT inhibitors is not available in the peer-reviewed literature at this time. The current evidence is limited to class-level inference based on shared pharmacophoric elements.

Equilibrative Nucleoside Transporter ENT1/ENT2 Inhibition Uridine Uptake Assay

Keap1-Nrf2 PPI Inhibition: Comparison with Asymmetric Naphthalenesulfonamide 6k

A symmetric naphthalenesulfonamide compound designated NXPZ-2 has been reported as a Keap1-Nrf2 inhibitor with demonstrated anti-inflammatory activity but poor solubility [1]. Optimization efforts yielded the asymmetric piperazinyl-naphthalenesulfonamide 6k, which showed a KD2 value of 0.21 μM for blocking the Keap1-Nrf2 interaction [1]. The target compound, N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide, shares the naphthalene sulfonamide core and piperazinyl-ethyl linker architecture but features a distinct 2-fluorophenyl substitution pattern. Quantitative affinity data (KD, IC50) for this specific compound against Keap1 have not been published, and no direct comparison with 6k exists.

Keap1-Nrf2 Protein-Protein Interaction Inhibitor Anti-inflammatory

Structural Determinants of Aqueous Solubility: Fluorophenyl vs. Methoxyphenyl Analogs

The symmetric naphthalenesulfonamide NXPZ-2 was characterized as having relatively low aqueous solubility, which limited its in vivo application [1]. Asymmetric modifications, including the introduction of piperazinyl-ethyl linkers with various N-aryl substituents, were pursued to improve solubility [1]. The target compound incorporates a 2-fluorophenyl group, which increases lipophilicity (estimated logP) relative to the phenyl analog while potentially offering better solubility than the unsubstituted naphthalene core due to reduced π-π stacking. In contrast, the 4-methoxyphenyl analog N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide would be expected to exhibit different solubility and permeability characteristics due to the electron-donating methoxy group . Quantitative solubility measurements (e.g., thermodynamic solubility in PBS or FaSSIF) have not been reported for any of these specific compounds.

Physicochemical Properties Aqueous Solubility Lipophilicity

Recommended Research Applications for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide Based on Current Evidence


ENT Transporter Pharmacology Studies in Oncology

Given the compound's reported interaction with equilibrative nucleoside transporters (ENTs), it may serve as a chemical probe for investigating ENT-dependent nucleoside salvage pathways in cancer cell lines. Researchers can use it in combination with ENT1/ENT2-selective inhibitors such as nitrobenzylthioinosine (NBMPR) to assess functional contributions of distinct transporter subtypes to chemotherapeutic nucleoside analog uptake. However, direct IC50 or Ki values for ENT1 versus ENT2 should be independently determined before quantitative pharmacological interpretation [1].

Keap1-Nrf2 Pathway Activation in Oxidative Stress Models

The compound's naphthalene sulfonamide scaffold is analogous to known Keap1-Nrf2 protein-protein interaction inhibitors such as NXPZ-2 and compound 6k (KD2 = 0.21 μM) [1]. It can be evaluated in cell-based models of oxidative stress (e.g., LPS-induced RAW264.7 macrophages or H2O2-treated hepatocytes) for its ability to induce Nrf2 nuclear translocation and downstream gene expression (NQO1, HO-1). Binding affinity for recombinant Keap1 Kelch domain should be measured via surface plasmon resonance (SPR) or fluorescence polarization to establish structure-activity relationships around the 2-fluorophenyl substituent.

Comparative Structure-Activity Relationship (SAR) Studies on Piperazinyl-Naphthalene Sulfonamides

This compound is a valuable tool for systematic SAR exploration, particularly when compared head-to-head with analogs bearing different N-aryl groups (e.g., phenyl, 4-methoxyphenyl, 4-chlorophenyl) or alternative sulfonamide attachments (naphthalene-1-sulfonamide vs. naphthalene-2-sulfonamide) . Such studies can elucidate the contribution of the 2-fluorophenyl group to target engagement and ADME properties, guiding lead optimization in drug discovery programs targeting ENTs, Keap1, or other sulfonamide-binding proteins.

Crystallography and Biophysical Binding Studies

The successful determination of a 2.3 Å crystal structure of the Keap1 Kelch domain with the related symmetric naphthalenesulfonamide NXPZ-2 [1] demonstrates the feasibility of obtaining high-resolution structural data for this chemotype. The target compound, with its asymmetric 2-fluorophenylpiperazine moiety, presents an opportunity for co-crystallization studies to map the binding mode of fluorinated aryl groups within the Kelch domain pocket, providing critical insights for rational design of improved Keap1-Nrf2 inhibitors.

Quote Request

Request a Quote for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.